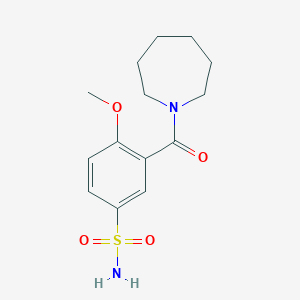![molecular formula C18H20N4O3 B4425073 2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4425073.png)
2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone
説明
2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of hypertension and edema. Furosemide belongs to the class of loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This results in increased excretion of water and electrolytes, leading to a reduction in blood volume and blood pressure.
作用機序
2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone acts by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in decreased reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes. This compound also increases the excretion of calcium and magnesium ions.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects, including a decrease in blood volume and blood pressure, increased excretion of water and electrolytes, and a decrease in the reabsorption of calcium and magnesium ions. This compound can also cause electrolyte imbalances, such as hypokalemia, hypomagnesemia, and hyponatremia.
実験室実験の利点と制限
2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has several advantages for use in laboratory experiments, including its well-established diuretic effects and its ability to induce electrolyte imbalances. However, this compound also has limitations, such as its potential to cause adverse effects in animal models and its limited ability to cross the blood-brain barrier.
将来の方向性
Future research on 2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone could focus on its potential use in the treatment of acute lung injury and acute respiratory distress syndrome. Additionally, further studies could investigate the mechanisms underlying this compound-induced electrolyte imbalances and potential strategies to mitigate these effects. Finally, research could explore the use of this compound in combination with other drugs for the treatment of hypertension and other medical conditions.
科学的研究の応用
2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its diuretic effects and its use in the treatment of various medical conditions. It has been shown to be effective in the treatment of hypertension, congestive heart failure, and edema associated with liver and kidney diseases. This compound has also been studied for its potential use in the treatment of acute lung injury and acute respiratory distress syndrome.
特性
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-16-13(4-2-5-14(16)23)20-18(19-12)22-9-7-21(8-10-22)17(24)15-6-3-11-25-15/h3,6,11H,2,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPIXVNOMZPUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B4424996.png)
![1-(2-methoxy-1-methylethyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-pyrrolidinone](/img/structure/B4425003.png)
![4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4425011.png)
![N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4425033.png)
![N-[1-(4-bromophenyl)ethyl]urea](/img/structure/B4425038.png)
![N-(2-fluoro-4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4425042.png)
![2-[(2-methylbenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4425043.png)

![5-[4-(benzyloxy)phenyl]-2H-tetrazole](/img/structure/B4425069.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4425079.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine](/img/structure/B4425085.png)
![5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B4425087.png)

